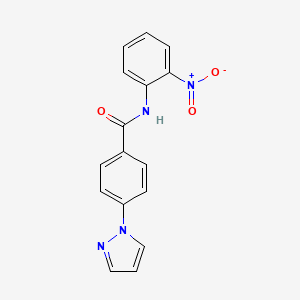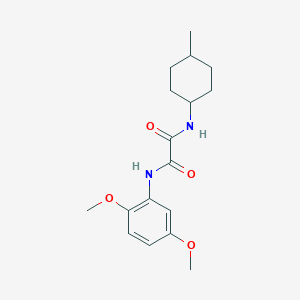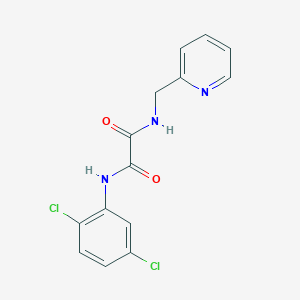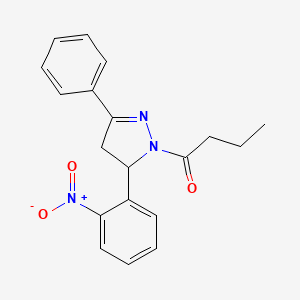
N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide
Vue d'ensemble
Description
N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as NPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPB is a yellow powder that is soluble in organic solvents and has a molecular weight of 319.3 g/mol. In
Applications De Recherche Scientifique
N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied extensively for its potential applications in various fields such as cancer therapy, neuroprotection, and imaging. In cancer therapy, N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to protect neurons from oxidative stress and inflammation. In imaging, N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been used as a fluorescent probe for the detection of zinc ions in biological samples.
Mécanisme D'action
The mechanism of action of N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in cancer cell growth and angiogenesis. In neurons, N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to induce apoptosis, inhibit cell migration and invasion, and inhibit angiogenesis. In neurons, N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to protect against oxidative stress and inflammation, improve cognitive function, and enhance synaptic plasticity. However, the effects of N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide on other cell types and organs are still largely unknown.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments, including its high solubility in organic solvents, its fluorescent properties, and its potential applications in various fields. However, N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide also has some limitations, including its low yield in the synthesis method, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the study of N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide, including the optimization of the synthesis method to improve yield and purity, the investigation of its effects on other cell types and organs, and the development of novel applications in fields such as drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide and its potential for use in clinical settings.
Conclusion:
In conclusion, N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that has shown potential for various scientific research applications. Its synthesis method involves the reaction of 2-nitroaniline with 4-(1H-pyrazol-1-yl)benzoic acid in the presence of a coupling agent and a catalyst. N-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects, including its potential as a cancer therapy, neuroprotectant, and imaging agent. However, further studies are needed to fully understand its mechanism of action and potential applications in clinical settings.
Propriétés
IUPAC Name |
N-(2-nitrophenyl)-4-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-16(18-14-4-1-2-5-15(14)20(22)23)12-6-8-13(9-7-12)19-11-3-10-17-19/h1-11H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXAEXFPMSHWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B4237983.png)


![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4238007.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-biphenylcarboxamide](/img/structure/B4238011.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4238013.png)

![5,6-dichloro-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4238036.png)

![2-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238046.png)
![4-methyl-1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperidine](/img/structure/B4238051.png)


![ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4238073.png)